

3-chromanecarboxylic acid chemical properties and structure

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Compound of Interest

Compound Name: 3-Chromanecarboxylic acid

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An In-depth Technical Guide to **3-Chromanecarboxylic Acid**: Structure, Properties, and Applications

Introduction: The Versatile Chroman Scaffold

In the landscape of medicinal chemistry and materials science, the chroman framework stands out as a privileged heterocyclic system. As a core component of natural products like flavonoids and tocopherols (Vitamin E), its derivatives are of significant therapeutic interest. **3-Chromanecarboxylic acid** (also known as 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) is a key derivative that serves as a versatile and foundational building block for the synthesis of more complex molecules.^{[1][2]} Its unique structural features—a stable chroman backbone fused to a reactive carboxylic acid moiety—make it an invaluable intermediate for researchers and drug development professionals.^[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, reactivity, and applications.

PART 1: Molecular Structure and Stereochemistry

The fundamental structure of **3-chromanecarboxylic acid** consists of a dihydropyran ring fused to a benzene ring, with a carboxylic acid group attached at the 3-position of the heterocyclic ring.

Caption: Chemical structure of **3-Chromanecarboxylic Acid**.

A critical feature of this molecule is the presence of a chiral center at the C3 position. Consequently, **3-chromanecarboxylic acid** exists as a pair of enantiomers, **(R)-3-chromanecarboxylic acid** and **(S)-3-chromanecarboxylic acid**. The stereochemistry at this position is often crucial for the biological activity of its downstream derivatives, making stereoselective synthesis a key consideration in its application for drug development.

PART 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for **3-chromanecarboxylic acid** are essential for its identification, characterization, and quality control in synthetic applications.

Physicochemical Data Summary

The core properties of **3-chromanecarboxylic acid** are summarized below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1][3]
Molecular Weight	178.19 g/mol	[1][4]
CAS Number	115822-57-6	[1][4]
Appearance	White crystalline powder	[1]
Melting Point	117-121 °C	[4]
IUPAC Name	3,4-dihydro-2H-chromene-3-carboxylic acid	[3][4]
Purity (Typical)	≥ 95% (NMR)	[1]

Spectroscopic Profile: A Deeper Analysis

Spectroscopic analysis provides a definitive fingerprint of the molecule. The interpretation of this data is crucial for confirming the structure and purity during synthesis.

Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is highly characteristic. For **3-chromanecarboxylic acid**, the key absorptions are:

- O–H Stretch: A very broad and strong absorption band is observed in the 2500-3300 cm^{-1} region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6][7]
- C=O Stretch: An intense, sharp peak appears between 1690-1760 cm^{-1} . The common dimeric form typically absorbs around 1710 cm^{-1} .[5][6][7]
- C–O Stretch: A band in the 1210-1320 cm^{-1} range corresponds to the C–O single bond stretching of the carboxylic acid and the ether linkage in the chroman ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom. Protons on the aromatic ring typically appear as multiplets in the δ 6.8-7.2 ppm range. The protons on the saturated heterocyclic ring (at C2, C3, and C4) will show complex splitting patterns in the upfield region (δ 2.5-4.5 ppm) due to their diastereotopic nature and coupling with each other. The carboxylic acid proton ($-\text{COOH}$) is highly deshielded and appears as a broad singlet far downfield, typically above δ 10-12 ppm.
- ^{13}C NMR: The carboxyl carbon (C=O) is a key diagnostic signal, appearing in the δ 170-185 ppm range.[5] Aromatic carbons resonate between δ 115-160 ppm. The aliphatic carbons of the chroman ring (C2, C3, C4) are found in the upfield region, typically between δ 20-70 ppm.

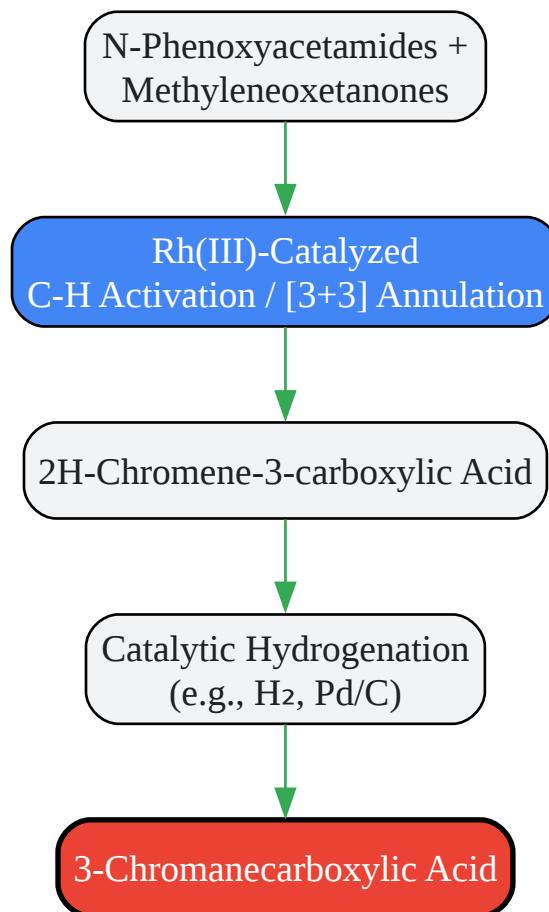
Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) for **3-chromanecarboxylic acid** would be observed at an m/z of 178.[3] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

PART 3: Synthesis and Chemical Reactivity

3-Chromanecarboxylic acid is not just a target molecule but a versatile starting point for a multitude of chemical transformations.

Synthetic Methodologies

While numerous methods exist for synthesizing the related chromone and coumarin cores, the synthesis of the saturated **3-chromanecarboxylic acid** often involves strategies that establish the chroman ring first, followed by manipulation of substituents, or cyclization of a suitable precursor. A modern and efficient approach involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade to construct the 2H-chromene-3-carboxylic acid skeleton, which can subsequently be reduced to the target chroman structure.[8]



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